lithium;3,3-dimethylhex-1-ene
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Overview
Description
Lithium;3,3-dimethylhex-1-ene is an organic compound characterized by the presence of a lithium atom and a 3,3-dimethylhex-1-ene moiety. This compound is part of the broader class of organolithium compounds, which are known for their reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-dimethylhex-1-ene typically involves the reaction of 3,3-dimethylhex-1-ene with a lithium reagent. One common method is the direct lithiation of 3,3-dimethylhex-1-ene using n-butyllithium (n-BuLi) in a suitable solvent such as hexane or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of lithium reagents and the use of specialized equipment to maintain low temperatures and inert atmospheres, preventing unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Lithium;3,3-dimethylhex-1-ene undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Polymerization Reactions: The compound can be used in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Electrophiles: Carbonyl compounds, alkyl halides, and epoxides are common electrophiles used in reactions with this compound.
Solvents: Hexane, THF, and diethyl ether are commonly used solvents that help stabilize the reactive intermediates.
Temperature: Reactions are often carried out at low temperatures (e.g., -78°C) to control the reactivity and selectivity.
Major Products Formed
Alcohols: Reaction with carbonyl compounds typically yields alcohols.
Alkylated Products: Reaction with alkyl halides results in alkylated products.
Polymers: Polymerization reactions yield polymers with specific structural characteristics.
Scientific Research Applications
Lithium;3,3-dimethylhex-1-ene has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials, such as polymers and advanced composites.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium;3,3-dimethylhex-1-ene involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3,3-dimethylpent-1-ene
- Lithium;3,3-dimethylbut-1-ene
- Lithium;3,3-dimethylprop-1-ene
Uniqueness
Lithium;3,3-dimethylhex-1-ene is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the 3,3-dimethylhex-1-ene moiety provides steric hindrance, influencing the compound’s behavior in various synthetic applications.
Properties
CAS No. |
60340-98-9 |
---|---|
Molecular Formula |
C8H15Li |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
lithium;3,3-dimethylhex-1-ene |
InChI |
InChI=1S/C8H15.Li/c1-5-7-8(3,4)6-2;/h6-7H,2,5H2,1,3-4H3;/q-1;+1 |
InChI Key |
SHWDFKGCFXHELU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[CH-]C(C)(C)C=C |
Origin of Product |
United States |
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